2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate
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Description
2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate is a useful research compound. Its molecular formula is C10H8F3N3O3 and its molecular weight is 275.187. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Julia–Kocienski Approach : Ayeni, Mandal, and Zajc (2013) explored the Julia–Kocienski approach for synthesizing trifluoromethyl-substituted alkenes, using trifluoroethyl sulfones like the one . This method offers a straightforward synthesis and conversion to trifluoromethyl-substituted alkenes under mild conditions (Ayeni, Mandal, & Zajc, 2013).
Medicinal Chemistry
- Antibacterial Agents : Palkar et al. (2017) synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This research highlights the potential of derivatives in antimicrobial therapy (Palkar et al., 2017).
Organic Chemistry and Synthesis
- Cyclocondensation Reactions : Sokolov and Aksinenko (2014) reported the cyclocondensation of ethoxycarbonylimine of hexafluoroacetone with 2-aminobenzodiazole, forming compounds related to the chemical . This synthesis forms the basis for creating compounds with potential applications in various fields, including pharmaceuticals (Sokolov & Aksinenko, 2014).
Drug Design and Synthesis
- Synthesis of Celecoxib Derivatives : Küçükgüzel et al. (2013) synthesized a series of novel derivatives with potential applications as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This study emphasizes the chemical's relevance in designing new therapeutic agents (Küçükgüzel et al., 2013).
Applications in Herbicide Design
- Protoporphyrinogen Oxidase Inhibitors : Zuo et al. (2013) designed and synthesized novel 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones as potent protoporphyrinogen oxidase inhibitors, demonstrating significant potential as herbicides. This research signifies the compound's utility in agricultural chemistry (Zuo et al., 2013).
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O3/c11-10(12,13)4-19-9(18)14-5-1-2-6-7(3-5)16-8(17)15-6/h1-3H,4H2,(H,14,18)(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBPQNFAIBSZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)OCC(F)(F)F)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.